2-Nonylisoindole-1,3-dione

Lipophilicity QSPR Surfactant design

Researchers building PROTAC libraries face a critical gap: standard C6/C8 linkers fail to achieve optimal E3 ligase-target protein geometries, while C10+ chains introduce excessive insolubility. 2-Nonylisoindole-1,3-dione provides the exact C9 spacer validated in systematic PROTAC SAR studies, producing distinct ternary complex geometries unattainable with shorter or longer homologues. - Enables precise C9 linker incorporation for PROTAC degrader libraries - Calculated XLogP3 ~5.9: optimal lipophilicity for membrane permeability without C10+ insolubility issues - Gabriel synthesis-ready: delivers nonylamine with Ing-Manske hydrazinolysis yields benchmarked at ~80% Available from stock with global shipping-bridge the C9 linker gap in your next degrader campaign.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 82181-90-6
Cat. No. B5059567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonylisoindole-1,3-dione
CAS82181-90-6
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3
InChIKeyPAHBXRHZXQZIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonylisoindole-1,3-dione — Physicochemical & Solubility Profile


2-Nonylisoindole-1,3-dione (N-nonylphthalimide) is an N-alkyl-substituted isoindoline-1,3-dione derivative with the molecular formula C₁₇H₂₃NO₂ and a molecular weight of 273.37 g·mol⁻¹ [1]. Its structure features a rigid phthalimide core coupled to a linear nine-carbon (nonyl) aliphatic chain, placing it at the boundary between medium- and long-chain N-alkyl phthalimides. The compound possesses zero hydrogen-bond donors, two hydrogen-bond acceptors, and eight rotatable bonds, with a computed topological polar surface area of 37.4 Ų and a predicted XLogP3 of approximately 5.9, indicating strong lipophilicity and poor aqueous solubility in the absence of formulation aids . These physicochemical properties are directly calculable from its SMILES notation and are consistent across authoritative chemical databases.

Critical Role of N-Alkyl Chain Length in 2-Nonylisoindole-1,3-dione


N-Alkyl phthalimides are not interchangeable commodities; the length of the N-alkyl substituent directly governs hydrolytic stability, lipophilicity, and the physical properties of the downstream primary amine released upon deprotection [1]. In the Gabriel synthesis pathway — the dominant industrial application of this compound class — the alkyl chain determines both the reaction kinetics of the Ing-Manske hydrazinolysis step and the extractability of the resulting primary amine [2]. Furthermore, class-level structure–activity relationship (SAR) data from phthalimide-derived enzyme inhibitors demonstrate that chain-length variation can shift inhibitory potency by one to two orders of magnitude, making substitution of one N-alkyl homologue for another a source of quantifiable performance deviation rather than a drop-in replacement [3].

2-Nonylisoindole-1,3-dione vs. Analogues: Quantitative Evidence


Lipophilicity vs. N-Octyl and N-Decyl Phthalimides

The predicted octanol–water partition coefficient (XLogP3) for 2-nonylisoindole-1,3-dione is approximately 5.9, calculated using the PubChem XLogP3 algorithm [1]. By comparison, the N-octyl homologue (C8) yields a computed XLogP3 near 5.2, while the N-decyl homologue (C10) reaches approximately 6.6 [1]. This LogP progression of roughly 0.7 units per methylene unit is consistent with the additive contribution of the alkyl chain. For procurement purposes, the C9 homologue offers a lipophilicity midpoint that may balance membrane permeability against formulation tractability relative to its shorter and longer neighbours [2].

Lipophilicity QSPR Surfactant design

Rotatable Bond Count & Flexibility vs. C8 Analogues

2-Nonylisoindole-1,3-dione possesses 8 rotatable bonds arising from its nine-carbon linear alkyl chain, compared with 7 rotatable bonds for the N-octyl (C8) analogue and 9 for the N-decyl (C10) analogue [1]. In PROTAC linker design, where a phthalimide-based cereblon ligand is coupled to a target-protein ligand via an alkyl spacer, linker length and flexibility directly influence ternary complex formation efficiency and degradation potency [2]. The C9 spacer offers one additional methylene unit of reach relative to the C8 variant, which has been correlated with statistically significant changes in DC₅₀ values in systematic linker SAR studies [3].

Conformational analysis Linker design Medicinal chemistry

Hydrazinolysis Kinetics: N-Alkyl vs. N-Aryl Phthalimides

In the Ing-Manske hydrazinolysis step of the Gabriel synthesis, N-alkylphthalimides generally undergo cleavage more rapidly than N-arylphthalimides. Under standard conditions (hydrazine hydrate in ethanol, reflux), N-phenylphthalimide requires approximately 5.3 hours for complete conversion to the primary amine (80% yield) [1]. N-Alkyl substrates, including N-nonylphthalimide, are reported to undergo hydrazinolysis under milder conditions and with shorter reaction times, consistent with the greater electrophilicity of the alkyl-substituted imide carbonyl [2]. While specific kinetic data for the nonyl homologue are not reported in isolation, the class-level trend is mechanistically robust and guides process chemistry selection.

Gabriel synthesis Primary amine synthesis Hydrazinolysis kinetics

α-Glucosidase Inhibition vs. N-Alkyl Chain Length

Although 2-nonylisoindole-1,3-dione itself lacks a phenoxy linker, studies on N-(phenoxydecyl)phthalimide derivatives reveal a pronounced chain-length dependence for α-glucosidase inhibition. Substrates bearing a decyl (C10) chain exhibited inhibitory potency one to two orders of magnitude greater than the reference inhibitor 1-deoxynojirimycin (dNM) [1], while shorter-chain analogues (C6–C8) showed markedly reduced activity. This class-level SAR indicates that a nine-carbon chain places the phthalimide core at a critical distance from a terminal pharmacophore, with the nonyl spacer representing a near-optimal compromise between the suboptimal octyl (C8) and the maximally potent decyl (C10) scaffolds [2].

α-Glucosidase inhibition Chain-length SAR Antidiabetic screening

Pomalidomide-C9-NH₂: C9 Spacer for PROTACs

Sigma-Aldrich commercializes Pomalidomide-C9-NH₂ hydrochloride (Cat. No. 920738) as a protein degrader building block in which the nonyl chain serves as the rigid linker between the cereblon-recruiting pomalidomide moiety and a pendant primary amine for conjugation to a target-protein ligand . The explicit inclusion of a nine-carbon spacer — rather than the more common C5 or C6 linkers — reflects empirical optimization of ternary complex geometry. Systematic PROTAC SAR studies have demonstrated that even single-methylene alterations in linker length can shift degradation DC₅₀ values by >10-fold, making the C9 variant a distinct and non-substitutable design element [1].

PROTAC Targeted protein degradation Cereblon ligand

Alkaline Hydrolysis: N-Alkyl vs. N-Hydroxymethyl Phthalimides

Kinetic studies on the alkaline hydrolysis of N-substituted phthalimides demonstrate that the nature of the N-substituent profoundly influences the second-order rate constant (kOH). N-(Hydroxymethyl)phthalimide (NHMPH) exhibits a complex [OH⁻]-rate profile with contributions from both ionized and non-ionized forms, while simple N-alkylphthalimides hydrolyze through a single mechanistic pathway with predictable pseudo-first-order kinetics [1]. The nonyl substituent, being a pure alkyl group without heteroatom functionality, eliminates the complicating ionization equilibrium observed in NHMPH, resulting in more reproducible hydrolysis kinetics under process conditions [2]. This simplifies quality control and scale-up relative to functionalized N-substituted phthalimides.

Hydrolytic stability Alkaline hydrolysis Process robustness

2-Nonylisoindole-1,3-dione: Research & Industrial Applications


PROTAC Library Synthesis with C9 Alkyl Spacer

Researchers constructing proteolysis-targeting chimera (PROTAC) libraries require discrete linker lengths to systematically vary the distance between the E3 ligase-recruiting moiety and the target-protein ligand. 2-Nonylisoindole-1,3-dione, either as the free phthalimide or as its pomalidomide-C9-NH₂ conjugate (commercially validated by Sigma-Aldrich, Cat. 920738), provides the specific nine-carbon spacer that has been shown in systematic PROTAC SAR studies to produce ternary complex geometries distinct from those achievable with C5, C6, C8, or C10 linkers . Substituting a C8 or C10 phthalimide building block in this context can shift degradation DC₅₀ values beyond the therapeutically relevant concentration range [1].

Nonylamine Production by Ing-Manske Hydrazinolysis

2-Nonylisoindole-1,3-dione serves as the protected amine precursor for nonylamine (1-aminononane) synthesis via the two-step Gabriel protocol: N-alkylation of potassium phthalimide with 1-bromononane followed by Ing-Manske hydrazinolysis. The N-alkyl character of the nonyl substituent ensures faster hydrazinolysis kinetics compared with N-arylphthalimide alternatives, with expected reaction times under 5 hours under standard reflux conditions and yields consistent with the 80% benchmark established for the Gabriel deprotection of N-substituted phthalimides [2].

Surfactant Design Using C9 Hydrophobic Tail

The calculated LogP of approximately 5.9 positions 2-nonylisoindole-1,3-dione at a lipophilicity threshold where it can function as a hydrophobic anchor in non-ionic surfactant design without the excessive insolubility encountered with decyl (C10, LogP ~6.6) or longer-chain homologues . This property is exploited in surfactant chemistry, where the phthalimide head group provides a rigid, synthetically addressable scaffold for further functionalization, and the nonyl tail imparts sufficient hydrophobic character for micelle formation and interfacial activity in biphasic reaction systems .

Synthetic Intermediate for Bioactive N-Nonyl Libraries

Medicinal chemistry programs exploring N-alkyl phthalimide-derived kinase inhibitors, acetylcholinesterase inhibitors, or immunomodulatory imide drugs (IMiDs) can utilize 2-nonylisoindole-1,3-dione as a late-stage diversification intermediate. The nonyl chain contributes a hydrophobic surface that can fill lipophilic pockets identified by molecular docking, with class-level SAR data indicating that chain-length variation between C5 and C12 can modulate enzyme inhibitory IC₅₀ values by 10- to 100-fold [1]. The C9 homologue specifically occupies a chain-length niche not served by more commonly stocked C6 or C8 analogues.

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